2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone is a synthetic phenothiazine derivative characterized by a ketone-linked ethanone bridge connecting a piperazine moiety (substituted with a 4-fluorophenyl group) to the nitrogen atom of the phenothiazine ring. Phenothiazines are historically significant in medicinal chemistry due to their neuroleptic and antipsychotic properties, often mediated through dopamine receptor antagonism.
Structurally, the compound combines two pharmacophoric elements:
- Phenothiazine core: A tricyclic system with sulfur and nitrogen atoms, critical for π-π stacking and receptor interactions.
- 4-Fluorophenyl-piperazine side chain: The fluorine atom introduces electron-withdrawing effects, modulating the basicity of the piperazine nitrogen and altering receptor-binding affinity .
Properties
Molecular Formula |
C24H22FN3OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C24H22FN3OS/c25-18-9-11-19(12-10-18)27-15-13-26(14-16-27)17-24(29)28-20-5-1-3-7-22(20)30-23-8-4-2-6-21(23)28/h1-12H,13-17H2 |
InChI Key |
BXFVGWBVNXUZST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 10-Chloroacetylphenothiazine
Reaction Conditions :
-
Substrates : Phenothiazine (1.0 eq), chloroacetyl chloride (1.2 eq).
-
Base : Triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF).
Procedure :
Phenothiazine is dissolved in THF under nitrogen, cooled to 0°C, and treated sequentially with triethylamine and chloroacetyl chloride. The mixture warms to room temperature, yielding 10-chloroacetylphenothiazine as a pale-yellow solid.
Nucleophilic Substitution with 4-(4-Fluorophenyl)piperazine
Reaction Conditions :
-
Substrates : 10-Chloroacetylphenothiazine (1.0 eq), 4-(4-fluorophenyl)piperazine (1.5 eq).
Procedure :
The chloroacetyl intermediate and piperazine derivative are refluxed in acetonitrile with potassium tert-butoxide. Completion is monitored via TLC (toluene:acetone, 8:2). The product precipitates upon cooling and is purified via silica gel chromatography (ethyl acetate/hexane).
Optimization and Mechanistic Insights
Solvent and Base Effects
Competing Side Reactions
-
Over-alkylation : Mitigated by using a slight excess of piperazine (1.5 eq).
-
Hydrolysis of Chloroacetyl : Controlled by anhydrous conditions and inert atmosphere.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.20–6.80 (m, 8H, phenothiazine and fluorophenyl).
-
δ 4.15 (s, 2H, COCH₂N).
¹³C NMR :
HRMS (ESI+) :
Purity Assessment
Alternative Synthetic Pathways
Friedel-Crafts Acylation Approach
Attempts to acylated phenothiazine via Friedel-Crafts were unsuccessful due to the ring’s electron-deficient nature.
Mitsunobu Coupling
Reaction of 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol with phenothiazine using DIAD/PPh₃ yielded <10% product, underscoring the inefficiency of ether formation routes.
Scalability and Industrial Relevance
Key Challenges :
-
Cost of 4-(4-Fluorophenyl)piperazine : Requires multi-step synthesis from 4-fluoroaniline.
-
Purification : Column chromatography remains necessary at scale, impacting throughput.
Process Improvements :
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of certain biological pathways.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenothiazine derivatives exhibit diverse biological activities depending on substituents and side-chain configurations. Below is a detailed comparison of 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone with structurally related compounds:
Structural and Functional Analogues
Key Differences and Research Findings
- Fluphenazine’s trifluoromethyl group further elevates lipophilicity, correlating with prolonged half-life .
Receptor Interactions :
- Fluorine’s electron-withdrawing effect may reduce piperazine basicity (pKa), weakening ionic interactions with dopamine receptors compared to chlorinated derivatives like perphenazine .
- Piperidine-linked analogs (e.g., Piperacetazine) show altered receptor subtype selectivity due to conformational flexibility .
- Synthetic Pathways: The ethanone bridge in the target compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, differing from the ethanol or propyl linkages in perphenazine and fluphenazine .
- Clinical and Non-Clinical Applications: Unlike neuroleptic phenothiazines, nitrophenyl-ethynyl derivatives () are explored in materials science due to their planar conformation and electronic properties .
Challenges and Opportunities
Biological Activity
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone , a phenothiazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, emphasizing its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . It features a piperazine ring and a phenothiazine moiety, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that phenothiazine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the one have been effective against various strains of bacteria and fungi due to their ability to disrupt cellular processes.
- Anticancer Potential :
-
Neuropharmacological Effects :
- The piperazine component is often linked to neuroleptic activity, suggesting potential applications in treating psychiatric disorders. The presence of the fluorophenyl group enhances binding affinity to dopamine receptors, which may contribute to antipsychotic effects.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosinase : The compound has been studied as a competitive inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition can lead to antimelanogenic effects, making it a candidate for treating hyperpigmentation disorders .
- Cell Cycle Disruption : Phenothiazines are known to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells. This action is crucial for their anticancer efficacy .
Data Tables
Case Studies
- Anticancer Activity :
- Tyrosinase Inhibition :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone?
- Methodological Answer : The synthesis typically involves sequential coupling of the phenothiazine and piperazine moieties. A common approach includes:
Piperazine Functionalization : React 4-(4-fluorophenyl)piperazine with a suitable acylating agent (e.g., chloroacetyl chloride) to form the ethanone intermediate.
Phenothiazine Coupling : Use nucleophilic substitution or Ullmann-type coupling to attach the phenothiazine group to the ethanone scaffold .
Purification : Employ column chromatography and recrystallization to isolate the product. Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ ~7.0 ppm for aromatic protons) .
- X-ray Crystallography : Resolve bond angles (e.g., F1–C2–C1 = 117.11°, C3–C4–C5 = 119.7°) to validate stereoelectronic effects influencing receptor binding .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ~447 Da) and fragmentation patterns .
Q. How should researchers align experimental design with theoretical frameworks for studying this compound?
- Methodological Answer : Link studies to established theories such as:
- Dopamine Receptor Modulation : Phenothiazines are known D2 receptor antagonists; design radioligand binding assays (e.g., using ³H-spiperone) to assess affinity .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorophenyl position) and correlate with pharmacological data using regression models .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., divergent IC50 values across studies)?
- Methodological Answer :
Replicate Under Standardized Conditions : Control variables like assay temperature (e.g., 37°C vs. 25°C) and cell lines (e.g., HEK293 vs. CHO).
Cross-Validate Techniques : Compare results from radioligand binding (e.g., competitive inhibition assays) with functional assays (e.g., cAMP modulation) .
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or systemic biases .
Q. What experimental strategies are optimal for evaluating environmental fate and ecotoxicology?
- Methodological Answer :
- Laboratory Studies :
- Biodegradation : Incubate the compound with soil microbiota (OECD 301F) and monitor degradation via LC-MS/MS .
- Aquatic Toxicity : Use Daphnia magna (OECD 202) to assess acute toxicity (LC50) .
- Field Studies : Deploy passive samplers in water systems to measure bioaccumulation potential (log Kow ~3.5 predicted) .
Q. How can in vitro and in vivo models be integrated to study this compound’s neuropharmacological effects?
- Methodological Answer :
- In Vitro :
- Receptor Profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT2A, dopamine D2) using fluorescent calcium mobilization assays .
- In Vivo :
- Rodent Models : Evaluate antipsychotic potential in MK-801-induced hyperlocomotion tests. Use dose-response curves (e.g., 1–10 mg/kg, i.p.) and behavioral scoring .
- Microdialysis : Measure extracellular dopamine levels in the striatum post-administration to confirm D2 antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
